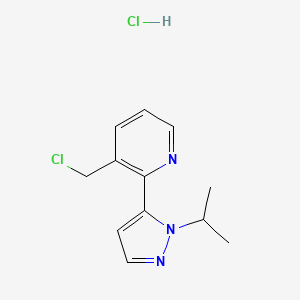

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTHRMMETXCGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152677-40-0 | |

| Record name | Pyridine, 3-(chloromethyl)-2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152677-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Substitution on the Pyridine Ring: The pyrazole derivative is then reacted with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, in the presence of a base like sodium hydride or potassium carbonate to introduce the chloromethyl group.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

- Molecular Formula : C12H15Cl2N3

- Molecular Weight : 272.17 g/mol

- CAS Number : 1446321-95-4

The compound features a chloromethyl group attached to a pyridine ring and an isopropyl-substituted pyrazole ring, which contributes to its reactivity and versatility in synthesis.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biology

- Enzyme Inhibition Studies : It is utilized in research focused on enzyme inhibitors, where it may interact with specific enzymes to inhibit their activity .

- Receptor Ligands : The compound is investigated for its potential as a ligand for various receptors, contributing to studies in pharmacology and drug design .

Medicine

- Therapeutic Potential : Research indicates that 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride may have anti-inflammatory and anticancer properties, making it a candidate for further medicinal studies .

Industrial Applications

- Agrochemicals Development : The compound's unique properties allow it to be explored in creating new agrochemicals, enhancing crop protection methods .

Uniqueness

The presence of the chloromethyl group provides distinct reactivity that allows for diverse chemical modifications, making this compound particularly valuable in synthetic chemistry .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. Results indicated that the compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor demonstrated its effectiveness against specific enzymes involved in metabolic pathways. The findings support further exploration into its use as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1446321-95-4

- Molecular Formula : C₁₂H₁₅Cl₂N₃

- Molecular Weight : 272.17 g/mol

- Synonyms: Pyridine, 3-(chloromethyl)-2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, hydrochloride (1:1) .

- Appearance : Pale brown solid with >96% purity .

Structural Features: The compound consists of a pyridine ring substituted at the 3-position with a chloromethyl group and at the 2-position with a 1-isopropyl-1H-pyrazol-5-yl moiety, forming a hydrochloride salt .

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, such as in the preparation of benzaldehyde derivatives for drug development .

Structural and Functional Differences

Table 1: Key Properties of Target Compound and Analogues

Key Findings

Structural Complexity: The target compound’s pyrazole-isopropyl group increases molecular weight (~272 vs. ~164 for simpler analogues) and introduces steric hindrance, which can influence reaction kinetics and binding affinity in drug candidates . The dihydrochloride form (CAS 947-327-3) enhances solubility in polar solvents compared to the mono-hydrochloride form .

Reactivity :

- The 3-chloromethyl group in the target compound and its analogues facilitates nucleophilic substitution reactions, but the pyrazole substituent may direct reactivity toward specific positions in synthesis (e.g., condensation with aldehydes) .

- In contrast, 2-(chloromethyl)pyridine hydrochloride lacks steric hindrance, making it more reactive in simpler alkylation reactions .

Toxicity and Handling: Chloromethylpyridine derivatives generally require precautions against skin/eye irritation and inhalation hazards .

Applications :

- The target compound’s structural complexity makes it suitable for synthesizing bioactive molecules (e.g., benzaldehyde derivatives in drug discovery) .

- Simpler analogues like 2-(chloromethyl)pyridine hydrochloride are used in broader organic synthesis due to lower cost and straightforward reactivity .

Biological Activity

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride, a compound with notable structural features, has garnered interest for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

- Molecular Formula : C12H15ClN3

- Molecular Weight : 272.17 g/mol

- CAS Number : 1446321-95-4

The compound features a chloromethyl group and an isopropyl-substituted pyrazole ring, contributing to its unique pharmacological profile.

Biological Activity Overview

Research has indicated that compounds similar to 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth. For instance, related pyrazole derivatives have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells, with IC50 values indicating effective dosage levels for inhibiting cell proliferation .

- Antibacterial Properties : The compound's structural analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited minimum inhibitory concentrations (MIC) in the nanomolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A series of studies focused on the anticancer potential of pyrazole derivatives revealed that modifications on the pyrazole ring could enhance activity. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 10.5 |

| Derivative B | Caco-2 | 8.7 |

| 3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl | Various | TBD |

These findings suggest that the biological activity of this compound may be comparable to or exceed that of established anticancer drugs .

Antibacterial Activity

In a study assessing the antibacterial efficacy of various pyrazole derivatives:

| Compound | Bacteria | MIC (nM) |

|---|---|---|

| Compound X | S. aureus | 44 |

| Compound Y | E. coli | 360 |

| 3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl | TBD | TBD |

The results indicated that certain analogs had potent activity against resistant strains, highlighting the potential for developing new antibiotics from this class of compounds .

The mechanisms underlying the biological activities of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth, such as topoisomerases or beta-lactamases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride in laboratory settings?

- Methodological Answer :

- Nucleophilic substitution : Use K₂CO₃ as a base catalyst in polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate coupling between pyridine and pyrazole precursors. This approach is effective for introducing the isopropyl-pyrazole moiety .

- Cyclization with POCl₃ : For chloromethylation, phosphorous oxychloride (POCl₃) can act as both a chlorinating agent and cyclization catalyst at elevated temperatures (e.g., 120°C). Ensure inert atmosphere conditions to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the pyridine-pyrazole backbone and chloromethyl group. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while the chloromethyl group appears as a singlet near δ 4.5–5.0 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns.

- IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to the compound’s reactivity (chloromethyl group) and potential irritancy. Store in airtight containers at 2–8°C to prevent hydrolysis. Refer to Safety Data Sheets (SDS) for chlorinated pyrazoles, which highlight proper ventilation and spill management .

Advanced Research Questions

Q. How can reaction yields be optimized for chloromethylation under varying conditions?

- Methodological Answer :

- Solvent selection : Compare POCl₃ reactivity in acetonitrile (polar aprotic) vs. toluene (non-polar). Acetonitrile may enhance reaction rates but requires strict moisture control .

- Temperature gradients : Perform kinetic studies at 80–140°C to identify optimal conditions. Higher temperatures (>100°C) often improve yields but risk decomposition .

Q. What strategies address the pyrazole ring’s reactivity in derivatization?

- Methodological Answer :

- Electrophilic substitution : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole’s 4-position using directed ortho-metalation or cross-coupling (e.g., Suzuki-Miyaura). Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (150°C, 30 min) can enhance efficiency .

- Protection-deprotection : Temporarily protect reactive sites with tert-butoxycarbonyl (BOC) groups during multi-step syntheses .

Q. How can purity challenges during purification be resolved?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to -20°C for crystal formation. Purity >98% is achievable with repeated cycles .

Q. How can biological activity studies be designed for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy (λ = 340 nm) to monitor NADH oxidation. IC₅₀ values can be calculated via dose-response curves (1–100 µM) .

- Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity. Compare results with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.